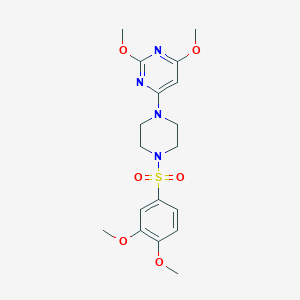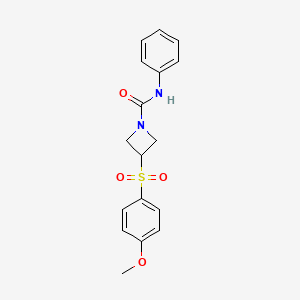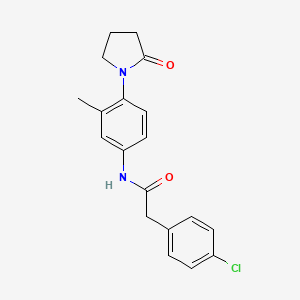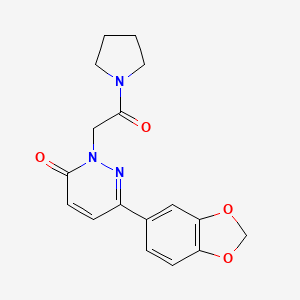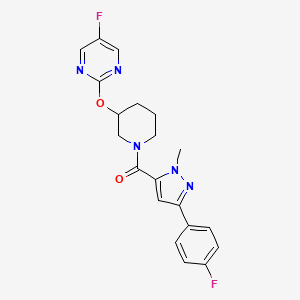
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely exhibits significant biological activity due to the presence of multiple functional groups and heterocyclic components. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the properties and potential synthesis routes for the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with the formation of key intermediates. For instance, the synthesis of a related compound with a piperidinyl methanone core was achieved through a substitution reaction, which could be a relevant method for synthesizing the piperidinyl component of the target compound . Another paper describes the synthesis of pyrazolyl arylmethanones, which shares the pyrazole moiety with the target compound, suggesting that similar synthetic strategies could be applicable . The synthesis of a pyrazole derivative with a chloro-fluoro-methoxyphenyl group was achieved through a series of reactions including treatment with dichloromethyl methyl ether, methyl Grignard, and oxidation, which might be adapted for the fluorophenyl and fluoropyrimidinyl components of the target compound .
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been elucidated using spectroscopic techniques and single crystal X-ray diffraction studies. For example, the piperidine ring in a related compound adopts a chair conformation, which is a common stable conformation for such rings . The presence of a pyrazole ring in the target compound is likely to influence its electronic structure and reactivity, as seen in other pyrazole derivatives .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups. The presence of a pyrazole ring suggests potential for nucleophilic substitution reactions, as well as the possibility of forming hydrogen bonds, which can affect the compound's reactivity and interactions with biological targets . The fluorine atoms could also influence the reactivity by attracting electrons and potentially stabilizing negative charges in the vicinity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be partially deduced from related structures. For instance, the thermal stability of a similar compound was demonstrated through thermogravimetric analysis, indicating stability in a certain temperature range . The electronic properties such as the HOMO-LUMO energy gap can be significant in determining the chemical reactivity and potential biological activity of the compound . The molecular electrostatic potential map of similar compounds can identify reactive sites on the molecular surface, which could be relevant for understanding the interactions of the target compound with other molecules .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Hirshfeld Surface Analysis
A novel bioactive heterocycle closely related to the chemical structure was synthesized and evaluated for antiproliferative activity. The compound's structure was characterized using various spectroscopic methods and X-ray diffraction, highlighting the importance of structural analysis in understanding compound stability and interaction potential (Prasad et al., 2018).
Biological Activities
Anticancer Activity
Synthesis of compounds within the same chemical family has been explored for their anticancer potential. These efforts include the development of compounds with specific structural modifications aimed at improving efficacy against cancer cells (Gouhar et al., 2015).
Antimicrobial Activity
Research into similar compounds has led to the discovery of antimicrobial activities, with some compounds showing promising results against various bacterial and fungal strains. This highlights the potential for compounds within this chemical class to serve as leads for the development of new antimicrobial agents (Kumar et al., 2012).
Neurological Applications
Potential Antipsychotic Agents
Compounds bearing structural resemblance have been studied for their antipsychotic-like profiles in behavioral tests. This research indicates the potential for novel mechanisms of action beyond traditional dopamine receptor antagonism, offering a pathway for developing new antipsychotic drugs with reduced side effects (Wise et al., 1986).
Chemical Synthesis and Drug Development
Development of Precipitation-Resistant Formulations
Investigations have focused on improving the solubility and bioavailability of poorly water-soluble compounds, a challenge often encountered in drug development. This research underscores the importance of formulation strategies in enhancing the in vivo exposure of therapeutic candidates (Burton et al., 2012).
Propiedades
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O2/c1-26-18(9-17(25-26)13-4-6-14(21)7-5-13)19(28)27-8-2-3-16(12-27)29-20-23-10-15(22)11-24-20/h4-7,9-11,16H,2-3,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIUTWBMZLOSHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCCC(C3)OC4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

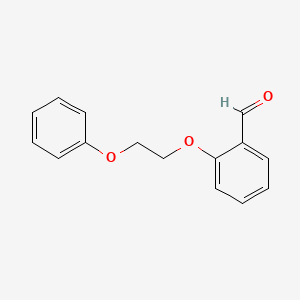
![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2521592.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2521594.png)
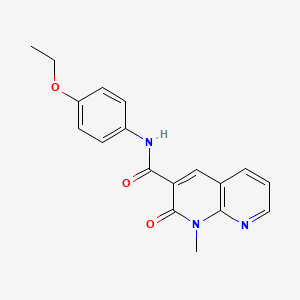
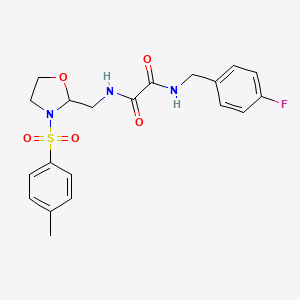
![Potassium (5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanide](/img/structure/B2521599.png)
![2-Chloro-1-[3-(5-methylfuran-2-yl)-1,1-dioxo-1,4-thiazinan-4-yl]propan-1-one](/img/structure/B2521600.png)
![N-[(1R,2R)-2-Hydroxycyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2521604.png)

